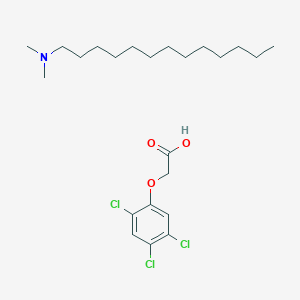
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which combines a quaternary ammonium group with a trichlorophenoxyacetate moiety, making it a versatile agent in different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate typically involves the reaction of N,N-dimethyltridecylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N-dimethyltridecylamine: This is achieved by the alkylation of tridecylamine with dimethyl sulfate or methyl iodide.
Reaction with 2,4,5-trichlorophenoxyacetic acid: The prepared N,N-dimethyltridecylamine is then reacted with 2,4,5-trichlorophenoxyacetic acid in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the trichlorophenoxyacetate moiety can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is employed as a surfactant and antimicrobial agent. It is used in the formulation of disinfectants and antiseptics due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents due to its surfactant properties .
Mechanism of Action
The mechanism of action of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interferes with the function of membrane-bound proteins, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
N,N-Dimethyltetradecylamine: Similar in structure but with a different alkyl chain length.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a shorter alkyl chain.
2,4,5-Trichlorophenoxyacetic acid: The parent compound used in the synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
Uniqueness: this compound is unique due to its combination of a long alkyl chain with a trichlorophenoxyacetate moiety, providing both surfactant and antimicrobial properties. This dual functionality makes it particularly useful in applications requiring both properties .
Properties
CAS No. |
2464-48-4 |
|---|---|
Molecular Formula |
C23H38Cl3NO3 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
N,N-dimethyltridecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C15H33N.C8H5Cl3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h4-15H2,1-3H3;1-2H,3H2,(H,12,13) |
InChI Key |
VXQIVEOMYXLCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


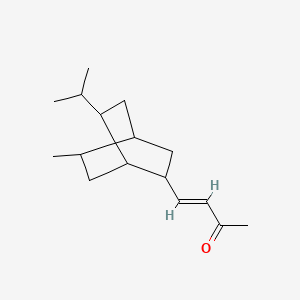
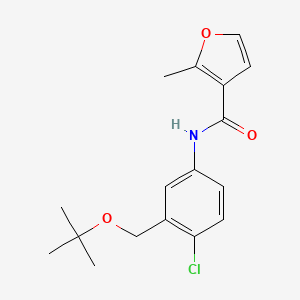
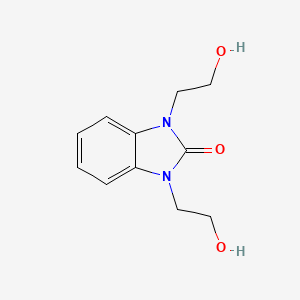
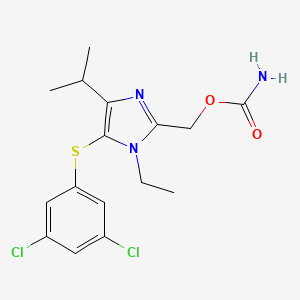
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)

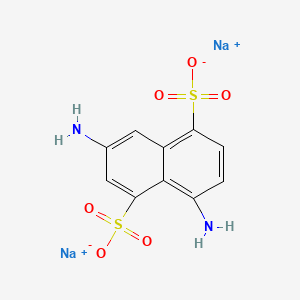

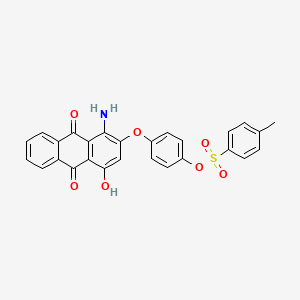
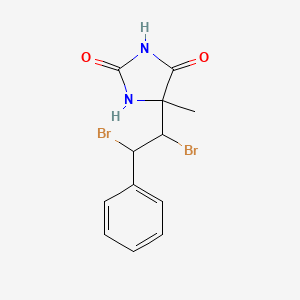
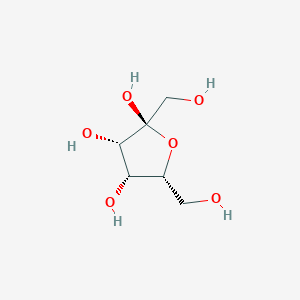

![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)
